molecular formula C4H10GeS3 B14368191 5,5-Dimethyl-1,2,3,5-trithiagerminane CAS No. 90754-01-1

5,5-Dimethyl-1,2,3,5-trithiagerminane

Cat. No.: B14368191
CAS No.: 90754-01-1
M. Wt: 227.0 g/mol
InChI Key: GUDGUNKHFRIDLH-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,2,3,5-trithiagerminane is an organosulfur compound characterized by the presence of three sulfur atoms and a germanium atom within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,2,3,5-trithiagerminane typically involves the reaction of germanium tetrachloride with a thiol compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product through a series of purification steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,2,3,5-trithiagerminane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted germanium compounds.

Scientific Research Applications

5,5-Dimethyl-1,2,3,5-trithiagerminane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,2,3,5-trithiagerminane involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The presence of sulfur atoms allows for the formation of strong bonds with metal centers, making it a useful ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: A diketone compound with similar structural features but different chemical properties.

    Dimethoxymethane: An ether compound with different functional groups but similar molecular size.

Uniqueness

5,5-Dimethyl-1,2,3,5-trithiagerminane is unique due to the presence of germanium and multiple sulfur atoms in its structure

Properties

CAS No.

90754-01-1

Molecular Formula

C4H10GeS3

Molecular Weight

227.0 g/mol

IUPAC Name

5,5-dimethyl-1,2,3,5-trithiagerminane

InChI

InChI=1S/C4H10GeS3/c1-5(2)3-6-8-7-4-5/h3-4H2,1-2H3

InChI Key

GUDGUNKHFRIDLH-UHFFFAOYSA-N

Canonical SMILES

C[Ge]1(CSSSC1)C

Origin of Product

United States

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